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molecular formula C17H21NO4 B8667475 4-Methoxy-N-(3,4,5-trimethoxybenzyl)aniline CAS No. 134029-85-9

4-Methoxy-N-(3,4,5-trimethoxybenzyl)aniline

Cat. No. B8667475
M. Wt: 303.35 g/mol
InChI Key: VZXKFUZYRHTORS-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

4-Benzyloxy-3,5-dimethoxybenzaldehyde (13j) was prepared by the reaction of syringaldehyde with benzyl chloride in the presence of K2CO3 in boiling acetone. Similarly, reaction of t-butyldimethylsilyl chloride with syringaldehyde in DMF in the presence of N,N-diisopropylethylamine gave 4-(t-butyldimethylsilyl)-oxy-3,5-dimethoxybenzaldehyde (13k) (Scheme VII). Wittig reaction of phosphonium bromides 14a-b with benzaldehydes 13a-k in THF in the presence of sodium hydride followed by preparative thin-layer chromatographic separation of the crude products afforded the cis stilbenes 15a-k and trans stilbenex 16a-k (Scheme VIII). Reaction of compounds 15k and 16k with tetra-n-butylammonium fluoride and in situ acetylation of the phenols with acetic anhydride gave the acetoxy compounds 15l and 16l (Scheme IX). The cis and trans geometries of the stilbenes were assigned by the characteristic 1H NMR coupling constants of the olefinic protons. Catalytic hydrogenation of stilbenes 15 and 16 at about 40 psi in the presence of 10% palladium on charcoal gave the dihydrostilbenes 17a-e (Scheme XIII). The amino ethers 17f-g were prepared by the reaction of 1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane (18) with dialkylaminoethyl chlorides 19a-b in refluxing acetone in the presence of K2CO 3 (Scheme X). Compounds 17h and 17i were prepared by the alkylation of 3,4,5-trimethoxyphenyl-acetonitrile (20a) and 4-methoxyphenylacetonitrile (20b) with 4-methoxybenzyl bromide (21a) and 3,4,5-trimethoxybenzyl bromide (21b), respectively, using LDA as the base (Scheme XI). Similarly, alkylation of methyl 4-methoxyphenylacetate (20b) with 3,4,5-trimethoxybenzyl bromide 21b gave product 17j.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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[Compound]
Name
dialkylaminoethyl chlorides
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0 (± 1) mol
Type
reactant
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C=CC([CH2:8][CH2:9][C:10]2[CH:15]=[C:14](OC)[C:13]([O:18][CH3:19])=[C:12](OC)[CH:11]=2)=CC=1.[CH3:22][O:23]C1C=C(C=C(OC)C=1OC)CNC1C=CC(OC)=CC=1.C[O:45]C1C=C(CC#N)C=C(OC)C=1OC.COC1C=CC(CC#N)=CC=1.COC1C=CC(CBr)=CC=1.[CH3:80][O:81][C:82]1[CH:83]=[C:84]([CH:87]=[C:88]([O:92][CH3:93])[C:89]=1[O:90][CH3:91])[CH2:85][Br:86].[Li+].CC([N-]C(C)C)C>CC(C)=O>[CH3:19][O:18][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][C:8]([O:23][CH3:22])=[O:45])=[CH:15][CH:14]=1.[CH3:93][O:92][C:88]1[CH:87]=[C:84]([CH:83]=[C:82]([O:81][CH3:80])[C:89]=1[O:90][CH3:91])[CH2:85][Br:86] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CNC2=CC=C(C=C2)OC)C=C(C1OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC1=CC(=C(C(=C1)OC)OC)OC
Name
dialkylaminoethyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CBr)C=C(C1OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(=O)OC
Name
Type
product
Smiles
COC=1C=C(CBr)C=C(C1OC)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05430062

Procedure details

4-Benzyloxy-3,5-dimethoxybenzaldehyde (13j) was prepared by the reaction of syringaldehyde with benzyl chloride in the presence of K2CO3 in boiling acetone. Similarly, reaction of t-butyldimethylsilyl chloride with syringaldehyde in DMF in the presence of N,N-diisopropylethylamine gave 4-(t-butyldimethylsilyl)-oxy-3,5-dimethoxybenzaldehyde (13k) (Scheme VII). Wittig reaction of phosphonium bromides 14a-b with benzaldehydes 13a-k in THF in the presence of sodium hydride followed by preparative thin-layer chromatographic separation of the crude products afforded the cis stilbenes 15a-k and trans stilbenex 16a-k (Scheme VIII). Reaction of compounds 15k and 16k with tetra-n-butylammonium fluoride and in situ acetylation of the phenols with acetic anhydride gave the acetoxy compounds 15l and 16l (Scheme IX). The cis and trans geometries of the stilbenes were assigned by the characteristic 1H NMR coupling constants of the olefinic protons. Catalytic hydrogenation of stilbenes 15 and 16 at about 40 psi in the presence of 10% palladium on charcoal gave the dihydrostilbenes 17a-e (Scheme XIII). The amino ethers 17f-g were prepared by the reaction of 1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane (18) with dialkylaminoethyl chlorides 19a-b in refluxing acetone in the presence of K2CO 3 (Scheme X). Compounds 17h and 17i were prepared by the alkylation of 3,4,5-trimethoxyphenyl-acetonitrile (20a) and 4-methoxyphenylacetonitrile (20b) with 4-methoxybenzyl bromide (21a) and 3,4,5-trimethoxybenzyl bromide (21b), respectively, using LDA as the base (Scheme XI). Similarly, alkylation of methyl 4-methoxyphenylacetate (20b) with 3,4,5-trimethoxybenzyl bromide 21b gave product 17j.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dialkylaminoethyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C=CC([CH2:8][CH2:9][C:10]2[CH:15]=[C:14](OC)[C:13]([O:18][CH3:19])=[C:12](OC)[CH:11]=2)=CC=1.[CH3:22][O:23]C1C=C(C=C(OC)C=1OC)CNC1C=CC(OC)=CC=1.C[O:45]C1C=C(CC#N)C=C(OC)C=1OC.COC1C=CC(CC#N)=CC=1.COC1C=CC(CBr)=CC=1.[CH3:80][O:81][C:82]1[CH:83]=[C:84]([CH:87]=[C:88]([O:92][CH3:93])[C:89]=1[O:90][CH3:91])[CH2:85][Br:86].[Li+].CC([N-]C(C)C)C>CC(C)=O>[CH3:19][O:18][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][C:8]([O:23][CH3:22])=[O:45])=[CH:15][CH:14]=1.[CH3:93][O:92][C:88]1[CH:87]=[C:84]([CH:83]=[C:82]([O:81][CH3:80])[C:89]=1[O:90][CH3:91])[CH2:85][Br:86] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CNC2=CC=C(C=C2)OC)C=C(C1OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC1=CC(=C(C(=C1)OC)OC)OC
Name
dialkylaminoethyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CBr)C=C(C1OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(=O)OC
Name
Type
product
Smiles
COC=1C=C(CBr)C=C(C1OC)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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